2,2,3-Trimethyl-1lambda~6~-thietane-1,1-dione
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Overview
Description
2,2,3-Trimethyl-1lambda~6~-thietane-1,1-dione is a sulfur-containing heterocyclic compound It belongs to the class of thietanes, which are four-membered rings containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thietanes, including 2,2,3-Trimethyl-1lambda~6~-thietane-1,1-dione, can be achieved through various methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or disulfonates of alkane-1,3-diols with sodium sulfide . Another method is the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions (thia-Paternò–Büchi reactions) of alkenes and thiocarbonyl compounds are also used .
Industrial Production Methods
Industrial production methods for thietanes often involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trimethyl-1lambda~6~-thietane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur-containing species.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the carbon atoms adjacent to the sulfur.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thietanes.
Scientific Research Applications
2,2,3-Trimethyl-1lambda~6~-thietane-1,1-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding sulfur metabolism.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2,3-Trimethyl-1lambda~6~-thietane-1,1-dione exerts its effects involves interactions with various molecular targets. The sulfur atom in the compound can form bonds with metals and other electrophilic species, influencing biochemical pathways and reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: A bidentate ligand used in the synthesis of stable complexes with lanthanide ions.
Meldrum’s acid: An organic compound with a heterocyclic core, used in various chemical reactions.
Uniqueness
2,2,3-Trimethyl-1lambda~6~-thietane-1,1-dione is unique due to its four-membered ring structure containing sulfur, which imparts distinct chemical and physical properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance.
Properties
CAS No. |
62501-38-6 |
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Molecular Formula |
C6H12O2S |
Molecular Weight |
148.23 g/mol |
IUPAC Name |
2,2,3-trimethylthietane 1,1-dioxide |
InChI |
InChI=1S/C6H12O2S/c1-5-4-9(7,8)6(5,2)3/h5H,4H2,1-3H3 |
InChI Key |
ZKPPIWYPBPYGEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CS(=O)(=O)C1(C)C |
Origin of Product |
United States |
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